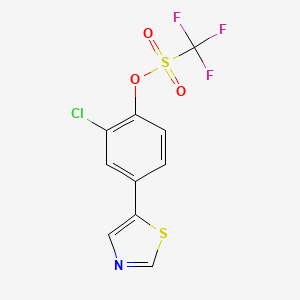

2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC13649074

Molecular Formula: C10H5ClF3NO3S2

Molecular Weight: 343.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClF3NO3S2 |

|---|---|

| Molecular Weight | 343.7 g/mol |

| IUPAC Name | [2-chloro-4-(1,3-thiazol-5-yl)phenyl] trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C10H5ClF3NO3S2/c11-7-3-6(9-4-15-5-19-9)1-2-8(7)18-20(16,17)10(12,13)14/h1-5H |

| Standard InChI Key | JVMLIWDAOPWODU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a thiazol-5-yl group. The trifluoromethanesulfonate group (-OSOCF) is attached to the phenyl ring’s oxygen atom, conferring strong electron-withdrawing characteristics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s aromaticity and potential for π-π interactions.

Key Structural Features:

-

Phenyl Core: Provides a planar aromatic scaffold for functionalization.

-

Thiazole Substituent: Enhances electronic diversity and participates in coordination chemistry.

-

Triflate Group: A superior leaving group that facilitates nucleophilic substitution and metal-catalyzed couplings.

| Property | Value/Description |

|---|---|

| Molecular Weight | 343.7 g/mol |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Hydrolytically sensitive; store anhydrous |

The triflate group’s electron-withdrawing nature lowers the energy barrier for substitution reactions, making the compound reactive under mild conditions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate typically involves a multi-step sequence:

-

Thiazole-Phenyl Coupling: A Suzuki-Miyaura cross-coupling between a boronic acid-functionalized thiazole and a chlorophenyl halide introduces the thiazole moiety .

-

Triflation: Reaction of the phenolic intermediate with trifluoromethanesulfonic anhydride (TfO) in the presence of a base (e.g., pyridine) installs the triflate group.

Example Reaction Scheme:

Industrial-Scale Production

Commercial suppliers (e.g., CymitQuimica) report producing the compound at 95% purity, with pricing tiers reflecting scale (e.g., 25 mg for €250) . Challenges in manufacturing include controlling hydrolysis of the triflate group and ensuring regioselectivity during thiazole installation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The triflate group’s superior leaving ability enables participation in palladium-catalyzed reactions, such as:

-

Buchwald-Hartwig Amination: Formation of C-N bonds with aryl amines.

-

Negishi Coupling: Cross-couplings with organozinc reagents to construct biaryl systems .

Pharmaceutical Intermediates

Thiazole derivatives are prominent in drug discovery due to their bioisosteric properties. This compound could serve as a precursor to:

-

Antimicrobial Agents: Thiazoles inhibit bacterial DNA gyrase.

-

Kinase Inhibitors: The triflate group allows late-stage functionalization of lead compounds .

Recent Developments and Future Directions

Advances in Catalysis

Recent studies highlight the compound’s utility in photoinduced C-H functionalization, enabling metal-free arylations under visible light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume